

# Spectroscopic data of Methyl 5-cyano-2-hydroxybenzoate

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## Compound of Interest

**Compound Name:** Methyl 5-cyano-2-hydroxybenzoate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 5-cyano-2-hydroxybenzoate**

## Authored by a Senior Application Scientist Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

**Methyl 5-cyano-2-hydroxybenzoate** (CAS No. 84437-12-7) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.<sup>[1]</sup> Its molecular structure, featuring a hydroxyl group, a methyl ester, and a nitrile function on a benzene ring, offers multiple points for synthetic modification. Accurate and unambiguous structural confirmation is paramount for its application in drug development and other high-purity fields. This guide provides a comprehensive overview of the expected spectroscopic signature of **Methyl 5-cyano-2-hydroxybenzoate** and outlines the standard methodologies for its characterization.

This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of its spectroscopic profile. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures.

## Part 1: Predicted Spectroscopic Profile

While extensive published experimental spectra for this specific molecule are not widely available, we can construct a highly accurate, predicted spectroscopic profile based on its known structure ( $C_9H_7NO_3$ , MW: 177.16 g/mol) and established spectroscopic principles.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)

### **$^1H$ and $^{13}C$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted spectra are based on the analysis of chemical environments, spin-spin coupling, and the known effects of substituents on the benzene ring.

To facilitate NMR discussion, the following atom numbering scheme will be used.

Caption: Molecular structure of **Methyl 5-cyano-2-hydroxybenzoate** with atom numbering for NMR assignments.

The proton NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the methyl ester protons, and one for the phenolic hydroxyl proton.

Proton(s)	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J)	Integration	Rationale
H-3	~7.0 - 7.2	d	$J \approx 8.8$ Hz	1H	Ortho-coupled to H-4. Shielded by the adjacent -OH group.
H-4	~7.6 - 7.8	dd	$J \approx 8.8, 2.2$ Hz	1H	Coupled to both H-3 (ortho) and H-6 (meta).
H-6	~8.0 - 8.2	d	$J \approx 2.2$ Hz	1H	Meta-coupled to H-4. Deshielded by the para-cyano and ortho-ester groups.
-OCH <sub>3</sub> (C9)	~3.9 - 4.0	s	N/A	3H	Typical chemical shift for methyl ester protons.

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-OH (O10)	~10.5 - 11.5	s (broad)	N/A	1H	Deshielded due to intramolecular hydrogen bonding with the ester carbonyl. The signal is often broad and its position is concentration-dependent.
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**Rationale for Predictions:** The predicted shifts are extrapolated from data for similar compounds like methyl salicylate (methyl 2-hydroxybenzoate).<sup>[5]</sup> The electron-withdrawing cyano group at C5 is expected to deshield the ortho proton (H-4) and para proton (H-6) significantly. The strong deshielding of the hydroxyl proton is a classic indicator of intramolecular hydrogen bonding to the adjacent carbonyl group, a feature prominent in methyl salicylate.<sup>[6]</sup>

The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

Carbon(s)	Predicted $\delta$ (ppm)	Rationale
-COOR (C7)	~168 - 172	Typical range for an ester carbonyl carbon.
C-OH (C2)	~160 - 163	Aromatic carbon attached to an oxygen atom is significantly deshielded.
C-H (C6)	~138 - 141	Deshielded by the ortho-ester and para-cyano groups.
C-H (C4)	~135 - 138	Deshielded by the ortho-cyano group.
C-COOR (C1)	~115 - 118	Shielded relative to other substituted carbons, typical for the carbon bearing the ester group in salicylates.
C-H (C3)	~118 - 121	Shielded by the ortho-hydroxyl group.
C-CN (C5)	~108 - 112	The ipso-carbon attached to the cyano group.
-CN (C11)	~116 - 119	Characteristic chemical shift for a nitrile carbon.
-OCH <sub>3</sub> (C9)	~52 - 54	Typical range for a methyl ester carbon.

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted benzenes.<sup>[7]</sup> The positions of C2 (attached to -OH) and C7 (carbonyl) are the most deshielded. The carbons attached to or influenced by the strong electron-withdrawing cyano group (C4, C5, C6, C11) also have characteristic shifts.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted to be dominated by sharp, strong absorptions corresponding to the

hydroxyl, nitrile, and carbonyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
~3200 - 3400	O-H stretch (intramolecular H-bonded)	Broad, Medium	The hydrogen-bonded hydroxyl group shows a broad absorption at a lower frequency than a free O-H (~3600 cm <sup>-1</sup> ).
~3100 - 3000	C-H stretch (aromatic)	Medium-Weak	Characteristic of C-H bonds on the benzene ring.
~2230 - 2220	C≡N stretch (nitrile)	Strong, Sharp	The nitrile group gives a very characteristic and easily identifiable sharp peak in this region.[8]
~1680 - 1660	C=O stretch (ester, H-bonded)	Strong, Sharp	The carbonyl stretch is shifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[6]
~1610, ~1580, ~1480	C=C stretch (aromatic ring)	Medium-Strong	Multiple bands are characteristic of aromatic ring skeletal vibrations.
~1300 - 1200	C-O stretch (ester)	Strong	Associated with the C-O single bond of the ester group.

~800 - 900 C-H out-of-plane bend Strong

The pattern of these bends can sometimes give clues about the ring substitution pattern.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Molecular Ion ( $M^{+\bullet}$ ): The primary peak in the mass spectrum will be the molecular ion. For **Methyl 5-cyano-2-hydroxybenzoate** ( $C_9H_7NO_3$ ), the expected exact mass is 177.0426 g/mol .[\[2\]](#) The nominal mass peak will appear at  $m/z = 177$ .
- Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation by the following pathways, similar to those seen for methyl salicylate:[\[9\]](#)
  - $[M - 31]^+$  ( $m/z = 146$ ): Loss of the methoxy radical ( $\bullet OCH_3$ ) from the ester is a very common fragmentation pathway for methyl esters.
  - $[M - 59]^+$  ( $m/z = 118$ ): Loss of the entire carbomethoxy group ( $\bullet COOCH_3$ ).
  - $[M - 18]^+$  ( $m/z = 159$ ): Loss of water ( $H_2O$ ), though less common, can occur.

## Part 2: Experimental Workflow for Spectroscopic Analysis

This section provides standardized protocols for acquiring high-quality spectroscopic data for a sample of **Methyl 5-cyano-2-hydroxybenzoate**.

Caption: General experimental workflow for the complete spectroscopic characterization of a pure compound.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 5-cyano-2-hydroxybenzoate** and dissolve it in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for  $^1\text{H}$  NMR to ensure adequate signal dispersion.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (due to the low natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2 seconds.
- 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC (C-H correlation). This provides an unambiguous link between directly bonded protons and carbons.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the  $^1\text{H}$  spectrum to the TMS peak at 0 ppm. Integrate the  $^1\text{H}$  signals and pick all peaks.

## IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Press the powder into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the major peaks.

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for obtaining the molecular ion, while Electron Ionization (EI) is a hard technique useful for observing fragmentation patterns.
- Acquisition (ESI Mode):
  - Infuse the sample solution directly into the source.
  - Acquire data in both positive and negative ion modes to observe  $[\text{M}+\text{H}]^+$  ( $\text{m/z}$  178) and  $[\text{M}-\text{H}]^-$  ( $\text{m/z}$  176), respectively.
- Data Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the elemental composition. If using EI, propose structures for the major fragment ions.

## Conclusion

The structural elucidation of **Methyl 5-cyano-2-hydroxybenzoate** relies on a synergistic combination of NMR, IR, and MS techniques. This guide provides a robust, predicted spectroscopic profile that serves as a benchmark for experimental verification. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are expected to confirm the precise arrangement of protons and carbons, IR spectroscopy will verify the presence of the key hydroxyl, nitrile, and ester functional groups, and mass spectrometry will confirm the molecular weight and elemental formula. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, unambiguous data, which is a critical step in the quality control and downstream application of this valuable chemical intermediate.

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